B612947 N-Methyl-L-isoleucine CAS No. 4125-98-8

N-Methyl-L-isoleucine

Cat. No.: B612947
CAS No.: 4125-98-8
M. Wt: 145.2
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Description

N-Methyl-L-isoleucine is an organic compound belonging to the class of isoleucine derivatives. It is characterized by the substitution of one of the hydrogens attached to the α-nitrogen of L-isoleucine with a methyl group. This modification results in a compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol .

Biochemical Analysis

Biochemical Properties

N-Methyl-L-isoleucine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of isoleucine from threonine through the formation of α-ketobutyrate . Additionally, this compound is degraded to acetyl CoA and propionyl CoA . These interactions are crucial for maintaining cellular metabolism and energy production.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and energy production. For example, it is converted to acetyl CoA and propionyl CoA, which are key intermediates in the citric acid cycle and fatty acid metabolism . These interactions influence metabolic flux and the levels of various metabolites within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-L-isoleucine can be synthesized through various methods. One common approach involves the methylation of L-isoleucine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the methyl group being introduced at the α-nitrogen position .

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. For instance, genetically engineered strains of Escherichia coli can be employed to produce L-isoleucine, which is then chemically modified to obtain this compound. This method leverages the high yield and efficiency of microbial fermentation .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-Methyl-L-isoleucine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the methyl group on the α-nitrogen can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications .

Biological Activity

N-Methyl-L-isoleucine (N-Me-Ile) is an amino acid derivative that has garnered interest in various biological studies due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in therapeutic contexts.

Chemical Structure and Properties

This compound is a methylated derivative of L-isoleucine, which is one of the essential branched-chain amino acids (BCAAs). The methylation alters the compound's interaction with biological systems, particularly its binding affinity to receptors and enzymes. The structural modification is crucial for understanding its biological activity.

Induction of Epithelial Defensin Expression
Research has demonstrated that L-isoleucine can significantly induce the expression of epithelial β-defensins, which are critical components of the innate immune response. In studies involving MDBK cells, L-isoleucine was shown to induce β-defensin expression by 10- to 12-fold at optimal concentrations (3.12 μg/ml to 12.5 μg/ml) . In contrast, this compound exhibited a lower induction effect, with a fold increase of approximately 1.8 at a concentration of 25 μg/ml, suggesting that the methyl group may impair its biological activity compared to its parent compound .

Table 1: Induction of β-Defensin Expression by Various Compounds

TreatmentFold Induction
No treatment1.0 ± 0.17
L-Isoleucine5.0 ± 0.17
This compound1.8 ± 0.17
L-Alloisoleucine1.3 ± 0.23
D,L-2-Keto-3-methyl-valeric acid4.5 ± 0.05
L-Isoleucine Hydroxamate6.1 ± 0.71

This table summarizes the comparative effects of various compounds on β-defensin induction, highlighting the relatively low activity of this compound.

Therapeutic Implications

Potential in Acute Pancreatitis Treatment
Recent research has explored the use of this compound in conjunction with cyclosporin A (NIM811) for reducing the severity of acute pancreatitis through inhibition of the mitochondrial transition pore . This suggests that this compound may have protective effects on mitochondrial function during stress conditions.

Case Studies and Research Findings

A notable study investigated the biogenetic origins and metabolic pathways involving this compound and related compounds, revealing insights into their biosynthesis and potential roles in antibiotic production . These findings underscore the importance of this compound in microbial metabolism and its potential utility in developing novel therapeutic agents.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(methylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPIYJQBLVDRRI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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